molecular formula C19H22N2O2 B2864643 N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide CAS No. 1208774-47-3

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2864643
CAS No.: 1208774-47-3
M. Wt: 310.397
InChI Key: MYJBQMHLXQRHFR-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group, along with a 4-methoxybenzyl moiety. Its structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation followed by reduction to introduce the phenyl group onto the pyrrolidine ring.

    Attachment of the 4-Methoxybenzyl Group: This can be done via nucleophilic substitution reactions where the 4-methoxybenzyl halide reacts with the pyrrolidine derivative.

    Formation of the Carboxamide Group: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring in the 4-methoxybenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include nitro or halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit certain kinases or activate specific transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-2-phenylpyrrolidine-1-carboxamide
  • N-(4-methoxybenzyl)-3-phenylpiperidine-1-carboxamide
  • N-(4-methoxybenzyl)-3-phenylazetidine-1-carboxamide

Comparison:

  • Structural Differences: The main differences lie in the size and substitution pattern of the nitrogen-containing ring (pyrrolidine, piperidine, azetidine).
  • Chemical Reactivity: These structural variations lead to differences in chemical reactivity and stability. For instance, piperidine derivatives may exhibit different steric and electronic properties compared to pyrrolidine derivatives.
  • Biological Activity: The biological activity can also vary significantly. For example, piperidine derivatives might have different pharmacokinetic properties and target specificities compared to pyrrolidine derivatives.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-15(8-10-18)13-20-19(22)21-12-11-17(14-21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJBQMHLXQRHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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